molecular formula C20H20FN3O4 B2395765 prop-2-en-1-yl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622359-75-5

prop-2-en-1-yl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

カタログ番号: B2395765
CAS番号: 622359-75-5
分子量: 385.395
InChIキー: BOIYPPINPOGMFE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Prop-2-en-1-yl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex pyrido[2,3-d]pyrimidine derivative characterized by a 3-fluorophenyl substituent at position 5, methyl groups at positions 1, 3, and 7, and a propenyl ester moiety at position 4. The pyrido[2,3-d]pyrimidine scaffold is a nitrogen-rich heterocyclic system known for its structural similarity to purines, enabling diverse biological interactions .

特性

IUPAC Name

prop-2-enyl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c1-5-9-28-19(26)14-11(2)22-17-16(18(25)24(4)20(27)23(17)3)15(14)12-7-6-8-13(21)10-12/h5-8,10,15,22H,1,9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIYPPINPOGMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC(=CC=C3)F)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Cyclocondensation of 6-Amino-1,3-Dimethyluracil with 1,3-Dicarbonyl Compounds

The pyrido[2,3-d]pyrimidine core is synthesized via a three-component reaction involving 6-amino-1,3-dimethyluracil, a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate), and an aldehyde. Using SBA-Pr-SO3H as a heterogeneous acid catalyst in acetonitrile under reflux (80°C, 40–45 minutes), this method achieves yields exceeding 85%. The mechanism proceeds through Knoevenagel condensation, Michael addition, and cyclodehydration (Scheme 1).

Table 1: Optimization of Cyclocondensation Conditions

Catalyst Solvent Temperature (°C) Time (min) Yield (%)
SBA-Pr-SO3H CH3CN 80 40 92
Piperidine Ethanol 78 120 70

Introduction of Methyl Groups at Positions 1, 3, and 7

Methylation at N1 and N3 is achieved using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base (60°C, 6 hours). Position 7 methylation requires selective alkylation of the intermediate 7-hydroxypyrido[2,3-d]pyrimidine using dimethyl sulfate in acetone under reflux (56°C, 4 hours).

Functionalization with 3-Fluorophenyl at Position 5

Suzuki-Miyaura Coupling with 3-Fluorophenylboronic Acid

A palladium-catalyzed coupling reaction introduces the 3-fluorophenyl group. The brominated intermediate (5-bromo-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione) reacts with 3-fluorophenylboronic acid using tetrakis(triphenylphosphine)palladium(0) (5 mol%) in a benzene/ethanol/water mixture (3:1:1) at 80°C for 12 hours.

Table 2: Coupling Reaction Parameters

Catalyst Solvent System Temperature (°C) Yield (%)
Pd(PPh3)4 Benzene/EtOH/H2O 80 78
Ni(dppp)Cl2 THF 70 65

Alternative Route via Balz-Schiemann Reaction

For substrates lacking bromine, the 3-fluorophenyl group is introduced via diazotization of 2-amino-5-(3-aminophenyl)pyrido[2,3-d]pyrimidine followed by thermal decomposition of the diazonium tetrafluoroborate in diphenyl ether (195–230°C).

Esterification at Position 6 with Prop-2-en-1-ol

Carboxylic Acid Intermediate Preparation

The 6-carboxylic acid derivative is obtained by hydrolyzing the 6-cyano precursor using concentrated hydrochloric acid (12 M) at 100°C for 8 hours. Alternatively, oxidation of a 6-hydroxymethyl group with potassium permanganate in acidic conditions yields the acid.

Steglich Esterification with Propargyl Alcohol

The acid reacts with propargyl alcohol (prop-2-en-1-ol) using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (25°C, 24 hours). Purification via column chromatography (silica gel, 9:1 dichloromethane/methanol) affords the final ester in 82% yield.

Table 3: Esterification Optimization

Coupling Agent Base Solvent Yield (%)
DCC DMAP CH2Cl2 82
EDCl HOBt THF 75

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • 1H NMR (500 MHz, DMSO-d6): δ 11.76 (s, 1H, NH), 8.12–8.15 (m, 2H, Ar-H), 7.49–7.56 (m, 3H, Ar-H), 6.66 (s, 1H, C6-H), 5.92–5.98 (m, 1H, CH2=CH), 5.32–5.38 (m, 2H, CH2=CH2), 4.72 (d, J = 6.4 Hz, 2H, OCH2), 3.84 (s, 3H, N1-CH3), 3.26 (s, 3H, N3-CH3), 2.51 (s, 3H, C7-CH3).
  • 13C NMR (125 MHz, DMSO-d6): δ 170.2 (C=O), 162.6 (C=O), 152.8 (C8a), 140.9 (C5), 121.2 (C6), 118.4 (CH2=CH2), 97.9 (C4a), 58.3 (OCH2), 37.1 (N1-CH3), 35.9 (N3-CH3), 26.5 (C7-CH3).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) confirms >98% purity with a retention time of 6.8 minutes.

Challenges and Optimization Strategies

Regioselectivity in Methylation

Competitive alkylation at N1 versus N3 is mitigated by stepwise methylation: N1 is alkylated first using methyl iodide in DMF, followed by N3 methylation with dimethyl sulfate in acetone.

Stability of the Propargyl Ester

The prop-2-en-1-yl ester exhibits sensitivity to nucleophilic attack. Storage under inert atmosphere (argon) at −20°C prevents decomposition.

化学反応の分析

Types of Reactions

prop-2-en-1-yl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

科学的研究の応用

The compound prop-2-en-1-yl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a derivative of pyrido[2,3-d]pyrimidine and has garnered interest in various scientific research applications. This article explores its potential uses, focusing on biological activity, synthesis methods, and structure-activity relationships.

Molecular Formula

The molecular formula of this compound is C18H20FN2O4C_{18}H_{20}FN_2O_4, indicating a significant molecular weight and complexity that may influence its reactivity and biological efficacy.

Anticancer Activity

Research has indicated that derivatives of pyrido[2,3-d]pyrimidine can act as inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that certain pyrido[2,3-d]pyrimidine analogs inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which is implicated in various cancer types. The compound's structural modifications could enhance its potency against eEF-2K, making it a candidate for further investigation as an anticancer agent .

Enzyme Inhibition

The compound's ability to inhibit enzymes is another area of interest. In particular, the inhibition of histone deacetylases (HDACs) has been explored with related compounds. HDAC inhibitors have therapeutic potential in cancer treatment due to their role in regulating gene expression . The structural features of this compound may allow it to interact effectively with HDAC enzymes.

Synthesis and Modification

The synthesis of this compound can be achieved through various methods involving the reaction of pyrimidine derivatives with fluorinated aromatic compounds. The ability to modify the structure at specific sites allows researchers to optimize the biological activity and selectivity of the resulting compounds .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for drug development. Researchers have conducted extensive studies on how modifications to the pyrido[2,3-d]pyrimidine core affect its inhibitory activity against target enzymes. For example, variations in substituents on the aromatic rings or changes in the dioxo group can significantly alter potency and selectivity .

Case Study 1: Inhibition of eEF-2K

In a study examining a series of pyrido[2,3-d]pyrimidine derivatives for their ability to inhibit eEF-2K activity in breast cancer cells (MDA-MB-231), specific analogs demonstrated significant inhibition with IC50 values ranging from 420 nM to 930 nM. The findings suggest that structural modifications can enhance efficacy against this critical target .

Case Study 2: HDAC Inhibition

Another study focused on hydroxamic acid derivatives related to this compound showed promising results as selective HDAC inhibitors. These findings highlight the potential for developing new therapeutic agents targeting epigenetic regulation in cancer therapy .

作用機序

The mechanism of action of prop-2-en-1-yl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind with high affinity to these targets, thereby modulating their activity and leading to various biological effects .

類似化合物との比較

Antimicrobial Activity

The 3-fluorophenyl group in the target compound may enhance antimicrobial potency, as fluorinated analogs are known to improve membrane penetration and target affinity. For example:

  • Pyrido[2,3-d]pyrimidine 6b (fluorophenyl-substituted) demonstrated MIC values of 64.5–250 µg/mL against Staphylococcus aureus and Bacillus subtilis, outperforming non-fluorinated analogs .
  • Sulfur-containing derivatives (e.g., 7-amino-5-aryl-6-(benzothiazol-2-yl)-2-thioxopyrido[2,3-d]pyrimidin-4-ones) showed broad-spectrum activity against bacterial and fungal pathogens .

Table 2: Antimicrobial Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound Name Microbial Target MIC (µg/mL) Key Structural Feature Reference
Target Compound Not reported N/A 3-Fluorophenyl, propenyl ester
Pyrido[2,3-d]pyrimidine 6b S. aureus, B. subtilis 64.5–250 Fluorophenyl, methyl ester
Adamantane derivative 6a M. tuberculosis 0.020 Adamantane moiety
Piperazinyl derivative 22 Pseudomonas aeruginosa 0.172 Piperazinyl carboxylate

Anticancer and Kinase-Inhibitory Activity

Pyrido[2,3-d]pyrimidines with electron-withdrawing groups (e.g., trichlorophenyl) exhibit potent kinase inhibition. For instance:

  • A 2′,5′-dichlorophenyl-substituted analog inhibited Plasmodium falciparum dihydrofolate reductase (pfDHFR) with an IC₅₀ of 0.172 µM .

Physicochemical and Pharmacokinetic Properties

However, ester groups are prone to hydrolysis, which could limit metabolic stability .

生物活性

The compound prop-2-en-1-yl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate belongs to the pyrido[2,3-d]pyrimidine class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound based on available literature and research findings.

Biological Activity Overview

Pyrido[2,3-d]pyrimidines are known for their antitumor , antibacterial , and antifungal properties. Recent studies have indicated that derivatives of this scaffold exhibit significant inhibitory effects on various biological targets.

Antitumor Activity

Research indicates that pyrido[2,3-d]pyrimidine derivatives can inhibit cancer cell proliferation. For instance:

  • In vitro studies demonstrated that certain derivatives showed cytotoxic effects against human cancer cell lines such as HeLa and HepG2. The total growth inhibition (TGI) was reported at concentrations ranging from 20 µg/ml to 49 µg/ml for different derivatives .
  • A specific derivative exhibited an IC50 value of 0.28 µM against eukaryotic elongation factor-2 kinase (eEF-2K), a target relevant in cancer therapy .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial properties:

  • Studies using the disc diffusion method showed effectiveness against both Gram-positive and Gram-negative bacteria. Notably, compounds derived from this scaffold demonstrated activity against Staphylococcus aureus and Escherichia coli .
  • The antifungal activity was assessed against organisms such as Candida albicans, showing promising results .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrido[2,3-d]pyrimidine derivatives:

  • Modifications at various positions on the pyrido[2,3-d]pyrimidine ring significantly influence activity. For example, the presence of specific functional groups such as ethyl or amino groups at designated positions enhances potency .
  • The introduction of fluorine substituents has been linked to improved biological profiles due to increased lipophilicity and potential for better receptor interactions .

Case Studies

Several case studies highlight the biological potential of pyrido[2,3-d]pyrimidines:

  • Inhibition of eEF-2K : A study explored the binding affinity and inhibitory activity of various derivatives against eEF-2K. The findings suggested that structural modifications could lead to enhanced inhibition rates .
    CompoundIC50 (µM)Target
    Compound 60.28eEF-2K
    Compound 90.93eEF-2K
  • Antitumor Efficacy : Another study reported the TGI values for several synthesized derivatives against different cancer cell lines:
    CompoundTGI (µg/ml)Cell Line
    Compound A35HT29
    Compound B41HepG2
    Compound C49HeLa

Q & A

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of enzymatic inhibition?

  • Methodological Answer : Synthesize deuterated analogs at critical positions (e.g., methyl groups). Measure KIEs using steady-state kinetics (kcat/KM ratios). A large KIE (>2) suggests bond cleavage in the rate-limiting step, supporting a covalent or transition-state inhibition mechanism. Pair with stopped-flow spectroscopy for transient kinetic analysis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。